molecular formula C15H12N2O3 B4192274 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole

Cat. No. B4192274
M. Wt: 268.27 g/mol
InChI Key: WTKQWGYHQBFQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole, also known as DMNBX, is a fluorescent probe that has gained significant attention in scientific research. This compound is widely used as a tool to study the structure and function of proteins and enzymes in biological systems. DMNBX is a versatile compound that can be used in a variety of applications, including drug discovery, protein conformational analysis, and enzyme kinetics.

Mechanism of Action

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole is a fluorescent probe that works by binding to specific amino acid residues in proteins and enzymes. The nitro group in 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole acts as a quencher of fluorescence, which is relieved upon binding to the protein or enzyme. The binding of 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole to the protein or enzyme causes a conformational change, which results in an increase in fluorescence intensity. This change in fluorescence can be used to monitor the conformational changes that occur during enzyme catalysis.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole is a non-toxic compound that does not have any known biochemical or physiological effects. This compound is used as a tool to study the structure and function of proteins and enzymes in biological systems.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole has several advantages as a fluorescent probe for studying protein conformational changes and enzyme kinetics. This compound is highly sensitive and can detect changes in fluorescence intensity at low concentrations. 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole is also versatile and can be used to study a wide range of proteins and enzymes. However, 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole has some limitations, including its sensitivity to pH and temperature changes, which can affect fluorescence intensity. Additionally, 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole can bind to multiple sites on a protein or enzyme, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole in scientific research. One potential application is the use of 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole to study the conformational changes that occur during protein-protein interactions. 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole could also be used to study the effects of small molecule inhibitors on enzyme activity. Additionally, 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole could be used in high-throughput screening assays to identify new drug targets for a variety of diseases. Overall, 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole is a valuable tool for studying the structure and function of proteins and enzymes in biological systems, and its use in scientific research is likely to continue to expand in the future.

Scientific Research Applications

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole is widely used in scientific research as a fluorescent probe to study protein conformational changes and enzyme kinetics. This compound is particularly useful in the study of enzymes that catalyze the hydrolysis of peptide bonds, such as proteases and peptidases. 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole can be used to monitor changes in the conformation of the enzyme and the substrate during the catalytic reaction, providing valuable insights into the mechanism of enzyme action.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-3-4-11(7-10(9)2)15-16-13-6-5-12(17(18)19)8-14(13)20-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQWGYHQBFQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-6-nitro-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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